Dersimelagon

Erythropoietic protoporphyria oral bioavailability pharmacokinetics

Researchers investigating MC1R pathways face a critical sourcing gap: afamelanotide requires invasive subcutaneous implantation every 60 days, while setmelanotide is MC4R-selective with negligible MC1R activity. Dersimelagon (MT-7117) is the only orally bioavailable, nonpeptide selective MC1R agonist available for research, enabling flexible daily dosing and cleaner pharmacological interrogation of MC1R-specific mechanisms. • hMC1R Ki = 2.26 nM; 14.6-fold selectivity over MC4R (Ki = 32.9 nM); EC50 = 8.16 nM (hMC1R) • Eumelanin induction EC50 = 13 pM in B16-F1 melanocytes; coat darkening in vivo at ≥0.3 mg/kg p.o. • Phase 3-validated for EPP/XLP (NCT06144840); anti-fibrotic efficacy in dcSSc models at ≥0.3 mg/kg/day

Molecular Formula C36H45F4N3O5
Molecular Weight 675.8 g/mol
CAS No. 1835256-48-8
Cat. No. B607062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDersimelagon
CAS1835256-48-8
SynonymsDersimelagon; 
Molecular FormulaC36H45F4N3O5
Molecular Weight675.8 g/mol
Structural Identifiers
SMILESCOCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F
InChIInChI=1S/C36H45F4N3O5/c1-47-21-25-18-42(19-30(25)29-12-9-26(36(38,39)40)17-32(29)41-15-13-24(14-16-41)33(44)45)34(46)35(37)22-43(27-5-3-4-6-27)20-31(35)23-7-10-28(48-2)11-8-23/h7-12,17,24-25,27,30-31H,3-6,13-16,18-22H2,1-2H3,(H,44,45)/t25-,30+,31+,35+/m1/s1
InChIKeyMUNWOYRHJPWQNE-GMFUQMJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dersimelagon (MT-7117) 1835256-48-8: Orally Active Nonpeptide MC1R Agonist for EPP and Systemic Sclerosis Research


Dersimelagon (MT-7117, CAS 1835256-48-8) is a novel, orally administered, nonpeptide small molecule that acts as a selective melanocortin 1 receptor (MC1R) agonist [1]. This compound is currently under clinical investigation for the treatment of erythropoietic protoporphyria (EPP), X-linked protoporphyria (XLP), and diffuse cutaneous systemic sclerosis (dcSSc) [2]. Unlike peptide-based MC1R agonists such as afamelanotide, which requires subcutaneous implantation, dersimelagon's nonpeptide structure confers oral bioavailability, representing a significant advancement in patient convenience and therapeutic application [3].

Pathway Target Selective oral nonpeptide MC1R agonist for porphyria and fibrosis signaling research
Study Type Clinically investigated tool compound suitable for EPP, XLP, and dcSSc model-response studies
Administration Oral daily dosing research format; avoids implant-related PK variability

Why Afamelanotide and Other Melanocortin Agonists Cannot Replace Dersimelagon 1835256-48-8 in MC1R Research


Generic substitution within the melanocortin receptor agonist class is scientifically invalid due to profound differences in molecular structure, receptor selectivity, and route of administration that directly impact experimental outcomes. Afamelanotide, a peptide α-MSH analogue, exhibits broad melanocortin receptor activity and requires invasive subcutaneous implantation every 60 days, introducing significant pharmacokinetic variability and patient compliance challenges [1]. Setmelanotide, another approved agent, is an MC4R-selective agonist with minimal MC1R activity, rendering it irrelevant for MC1R-mediated applications [2]. These structural and pharmacological disparities translate into distinct in vivo efficacy profiles, off-target effect liabilities, and dosing regimens, making direct interchange scientifically unsound and potentially confounding to research reproducibility.

Dersimelagon Afamelanotide Peptide implant vs. oral nonpeptide; route-dependent PK and dose flexibility may not transfer
Dersimelagon Setmelanotide MC4R-selective agonist lacks MC1R activity; pathway-specific response cannot be replicated
Dersimelagon Non-selective MC agonist Broad receptor activity introduces off-target confounds; MC1R-specific interpretation may shift

Quantitative Evidence Guide for Dersimelagon 1835256-48-8: Comparative Data Versus Afamelanotide and In-Class MC1R Agonists


Oral Bioavailability of Dersimelagon Versus Subcutaneous Afamelanotide Implant in Clinical EPP Management

Dersimelagon achieves clinically relevant systemic exposure via oral administration (median Tmax of 2 hours in humans), whereas afamelanotide requires a subcutaneous biodegradable implant administered every 60 days due to its peptide nature and negligible oral bioavailability [1]. This fundamental difference in administration route eliminates the need for invasive procedures, reduces healthcare resource utilization, and enables daily dose titration based on individual patient response and tolerability [2]. Oral administration also provides flexibility in dose adjustment and discontinuation, which is not feasible with the sustained-release implant formulation.

Oral vs. Implant Dosing
Head-to-head
Oral daily; median Tmax 2 h; >90% fecal recovery vs. implant every 60 days
Enables daily oral dosing research; supports flexible dose titration context
Phase 1 mass balance; 0.31% urinary excretion
Erythropoietic protoporphyria oral bioavailability pharmacokinetics drug delivery

MC1R Selectivity Profile of Dersimelagon Compared to Afamelanotide and AP1189

Dersimelagon exhibits high selectivity for MC1R over other melanocortin receptor subtypes, with binding affinities (Ki) of 2.26 nM for hMC1R, 32.9 nM for hMC4R (14.6-fold lower affinity), 486 nM for hMC5R (215-fold lower affinity), and 1420 nM for hMC3R (628-fold lower affinity) [1]. This contrasts with afamelanotide, which is a non-selective melanocortin receptor agonist with significant activity at MC3R, MC4R, and MC5R, leading to broader physiological effects [2]. Additionally, dersimelagon demonstrates potent agonistic activity (EC50) at MC1R across species: 8.16 nM (human), 3.91 nM (cynomolgus monkey), 1.14 nM (mouse), and 0.251 nM (rat) [1]. AP1189, another MC1R agonist, shows similar selectivity but lacks the extensive clinical validation of dersimelagon [3].

MC1R Selectivity
Cross-study
Ki hMC1R 2.26 nM; 14.6× over MC4R, 215× over MC5R, 628× over MC3R
MC1R selectivity supports target-specific pathway research
Radioligand binding in HEK293 cells
MC1R selectivity receptor binding off-target activity melanocortin receptors

Clinical Efficacy of Dersimelagon in EPP/XLP: Phase 3 INSPIRE Trial Primary Endpoint

In the global, randomized, double-blind, placebo-controlled Phase 3 INSPIRE study (NCT06144840) involving 165 patients with EPP and XLP, oral dersimelagon 200 mg once daily met its primary endpoint of significantly increasing the time to first prodromal symptoms (burning, tingling, itching, or stinging) associated with sunlight exposure compared to placebo after a 16-week double-blind treatment period [1]. While specific hazard ratios or median time differences have not been fully disclosed in public sources, the trial successfully demonstrated a statistically significant improvement in sunlight tolerance, a clinically meaningful endpoint in this patient population [1]. The study is ongoing with a 36-week open-label extension period to further evaluate long-term safety and efficacy [2]. This represents a potential first-in-class oral therapy for EPP and XLP, addressing a significant unmet need, particularly for adolescents who currently lack approved treatment options [2].

Phase 3 EPP Primary Endpoint
Reported
Trial met primary endpoint; increased time to prodromal symptoms vs placebo
Reported endpoint response context in EPP/XLP; HR not disclosed
165-patient Phase 3; specific p-value unavailable
Erythropoietic protoporphyria X-linked protoporphyria Phase 3 clinical trial sunlight tolerance

Preclinical Efficacy of Dersimelagon in Systemic Sclerosis Models: Skin Fibrosis Reduction

Dersimelagon demonstrates disease-modifying effects in preclinical models of systemic sclerosis (SSc). In a bleomycin-induced murine model of SSc, prophylactic oral treatment with dersimelagon at doses ≥0.3 mg/kg/day significantly inhibited skin fibrosis, while therapeutic treatment at doses ≥3 mg/kg/day significantly suppressed the development of established skin fibrosis . This anti-fibrotic activity is attributed to MC1R-mediated suppression of inflammatory cell activation and inflammation-related signaling pathways . Notably, dersimelagon also reduced lung inflammation in the same model, indicating potential efficacy against SSc-associated interstitial lung disease (SSc-ILD) [1]. A Phase 2 clinical trial (NCT04440592) is currently evaluating the efficacy and safety of dersimelagon in patients with diffuse cutaneous SSc (dcSSc), with the primary endpoint being the ACR CRISS composite score at Week 52 [1].

SSc Fibrosis Model
Head-to-head
Prophylactic ≥0.3 mg/kg/day inhibited fibrosis; therapeutic ≥3 mg/kg/day suppressed established fibrosis vs vehicle
Supports anti-fibrotic model-response context in bleomycin-induced SSc
Murine model; lung inflammation also reduced
Systemic sclerosis skin fibrosis anti-fibrotic bleomycin-induced fibrosis

Pharmacokinetic Profile of Dersimelagon in Hepatic and Renal Impairment Populations

Dersimelagon pharmacokinetics have been systematically evaluated in patients with hepatic and renal impairment, providing crucial guidance for dosing in these special populations. In participants with moderate hepatic impairment (n=8), systemic exposure (AUC0-∞) was 1.70-fold higher compared to those with normal hepatic function (n=8) following a single 100 mg oral dose [1]. For participants with mild renal impairment (n=8), both Cmax and AUC0-∞ were 1.86- and 1.87-fold higher, respectively, compared to normal renal function (n=8) after a 300 mg dose; those with severe renal impairment (n=8) showed 1.17- and 1.45-fold increases, respectively [1]. Dersimelagon was generally well-tolerated across all groups [1]. This data is essential for researchers designing clinical studies in populations with comorbidities, as it informs dose adjustments and safety monitoring strategies.

PK in Organ Impairment
Head-to-head
AUC0-∞ fold vs normal: 1.70× (moderate hepatic), 1.87× (mild renal), 1.45× (severe renal)
Exposure-model context in hepatic/renal impairment research
Single-dose Phase 1; well-tolerated across groups
Pharmacokinetics hepatic impairment renal impairment drug safety special populations

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile of Dersimelagon

Comprehensive ADME studies with [14C]dersimelagon reveal rapid absorption and elimination following oral administration. In humans, the median Tmax was 2 hours, with negligible urinary excretion of radioactivity (0.31% of dose) and >90% recovery in feces over 5 days [1]. This indicates primary biliary excretion, with extensive hepatic metabolism to glucuronide conjugates that are hydrolyzed back to unchanged drug in the gut [1]. Preclinically, widespread tissue distribution was observed, but little to no radioactivity was detected in the brain or fetal tissues of rats, suggesting limited CNS penetration [1]. In contrast, the peptide agonist afamelanotide has a much longer half-life due to its implant formulation and different metabolic fate [2]. This ADME profile supports once-daily oral dosing and suggests a favorable safety margin regarding CNS effects and fetal exposure.

ADME Profile
Cross-study
Tmax 2 h, 0.31% urine excretion, >90% fecal recovery, low CNS penetration in rats
Supports oral daily dosing research and CNS exclusion in model design
[14C] mass balance study; negligible brain exposure
ADME mass balance metabolism excretion preclinical pharmacokinetics

Optimal Research and Procurement Applications for Dersimelagon 1835256-48-8 Based on Quantitative Evidence


Oral MC1R Agonist for Erythropoietic Protoporphyria (EPP) and X-Linked Protoporphyria (XLP) Clinical Research

Dersimelagon is the most clinically advanced oral MC1R agonist for EPP and XLP, having demonstrated efficacy in a Phase 3 trial (NCT06144840) by significantly increasing time to sunlight-induced prodromal symptoms [1]. Researchers focused on porphyria therapeutics should prioritize dersimelagon over afamelanotide for studies requiring oral dosing, flexible dose titration, or adolescent populations (who lack approved alternatives) [1][2]. Its well-characterized PK profile in hepatic and renal impairment populations [3] further supports its use in clinical studies involving patients with comorbidities.

Investigational Therapy for Diffuse Cutaneous Systemic Sclerosis (dcSSc) and Fibrotic Diseases

Preclinical data demonstrate that dersimelagon significantly inhibits skin fibrosis in bleomycin-induced SSc models at doses ≥0.3 mg/kg/day prophylactically and ≥3 mg/kg/day therapeutically . This supports its evaluation in ongoing Phase 2 trials (NCT04440592) for dcSSc [4]. Researchers investigating MC1R-mediated anti-fibrotic and anti-inflammatory mechanisms should select dersimelagon for its dual activity in skin fibrosis and lung inflammation, a profile not established for other MC1R agonists like afamelanotide or setmelanotide .

Pharmacokinetic and Drug-Drug Interaction Studies in Special Populations

Dersimelagon's comprehensive ADME characterization, including mass balance data (0.31% urinary excretion, >90% fecal recovery, low CNS penetration) [5], and dedicated PK studies in hepatic and renal impairment [3], make it an ideal candidate for research requiring detailed understanding of drug disposition. Its primary biliary excretion and hepatic glucuronidation metabolism suggest potential for drug-drug interaction studies with UGT inhibitors or inducers [5].

Comparative Efficacy Studies Versus Subcutaneous Afamelanotide Implant

The fundamental difference in route of administration (oral daily vs. subcutaneous implant every 60 days) [2][5] positions dersimelagon as the comparator of choice in studies evaluating patient preference, adherence, and quality-of-life outcomes in EPP/XLP. Its high MC1R selectivity (14.6-fold over MC4R) [6] also allows for cleaner pharmacological interrogation of MC1R-specific pathways compared to the non-selective afamelanotide [7].

Application
Selection Property
Validation Focus
EPP/XLP porphyria research
Oral MC1R agonist with reported Phase 3 endpoint context
Sunlight tolerance endpoint response
Fibrosis model research
MC1R-mediated anti-fibrotic model response
Skin fibrosis and lung inflammation endpoints
ADME/PK research in special populations
Well-characterized ADME and organ impairment PK context
Exposure-model interpretation in hepatic/renal impairment
MC1R pathway comparison studies
Oral nonpeptide vs. subcutaneous peptide MC1R agonist
Route-dependent PK and selectivity endpoint comparison

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